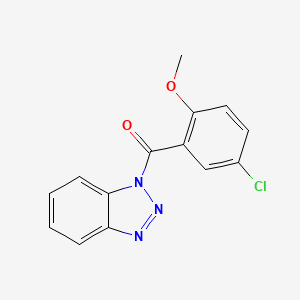

1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole, also known as CMABT, is a benzotriazole derivative that has gained significant attention in scientific research due to its unique properties. CMABT is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole involves the absorption of UV radiation by the benzotriazole moiety. This absorption results in the formation of a stable excited state, which can then undergo energy transfer or electron transfer reactions to dissipate the absorbed energy. This process effectively reduces the amount of UV radiation that reaches the skin or other materials, providing photoprotection and photostabilization.

Biochemical and Physiological Effects:

1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole has been shown to have minimal toxicity and is generally considered safe for use in various applications. However, some studies have suggested that 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole may have estrogenic activity, which could potentially lead to adverse health effects. More research is needed to fully understand the biochemical and physiological effects of 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole is its ability to absorb UV radiation, making it an effective photoprotective and photostabilizing agent. However, 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole is also relatively expensive and may not be suitable for all applications. Additionally, the potential estrogenic activity of 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole. One potential direction is the development of new and more efficient synthesis methods for 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole. Another direction is the investigation of the potential health effects of 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole, particularly with regards to its estrogenic activity. Additionally, there is potential for the development of new applications for 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole in areas such as biomedical imaging and drug delivery.

Synthesis Methods

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole involves the reaction of 5-chloro-2-methoxybenzoic acid with 1H-1,2,3-benzotriazole in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole as a major product with a high degree of purity.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole has been widely used in scientific research due to its unique properties. One of the primary applications of 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole is in the field of photoprotection. 1-(5-chloro-2-methoxybenzoyl)-1H-1,2,3-benzotriazole has been shown to absorb UV radiation in the range of 290-400 nm, making it an effective sunscreen agent. This compound has also been used as a photostabilizer in various applications, including plastics, coatings, and polymers.

properties

IUPAC Name |

benzotriazol-1-yl-(5-chloro-2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2/c1-20-13-7-6-9(15)8-10(13)14(19)18-12-5-3-2-4-11(12)16-17-18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJJIQYSOSVKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5745031.png)

![5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5745047.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,4-dimethylphenoxy)-N-methylacetamide](/img/structure/B5745053.png)

![3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5745060.png)

![N-3-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5745063.png)

![N-(2-fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5745068.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)